An In-Depth Technical Guide to (4-Bromobutoxy)trimethylsilane for Researchers and Drug Development Professionals
An In-Depth Technical Guide to (4-Bromobutoxy)trimethylsilane for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Bifunctional Reagent
(4-Bromobutoxy)trimethylsilane, identified by the CAS number 18292-36-9 , is a bifunctional organosilicon compound that has emerged as a valuable tool in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its unique structure, incorporating both a terminal bromoalkane and a trimethylsilyl (TMS) ether, offers a strategic advantage in the multi-step synthesis of complex molecules. The TMS ether serves as a robust protecting group for the primary alcohol, while the bromo group provides a reactive handle for a variety of nucleophilic substitution and organometallic reactions. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of (4-Bromobutoxy)trimethylsilane, with a focus on its practical utility for researchers and professionals in drug development.
Physicochemical Properties: A Snapshot of Key Data
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of (4-Bromobutoxy)trimethylsilane are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 18292-36-9 | [1] |
| Molecular Formula | C₇H₁₇BrOSi | [1] |
| Molecular Weight | 225.20 g/mol | [1] |
| Boiling Point | 82-84 °C at 12 mmHg | |
| Density | 1.1748 g/cm³ |
Synthesis and Handling: From Precursor to Benchtop
The most common and practical laboratory synthesis of (4-Bromobutoxy)trimethylsilane involves the silylation of 4-bromo-1-butanol. This precursor can be synthesized from 1,4-butanediol.[2][3]
Synthesis of the Precursor: 4-Bromo-1-butanol
A common laboratory method for the preparation of 4-bromo-1-butanol involves the reaction of 1,4-butanediol with hydrobromic acid.[2]
Experimental Protocol: Synthesis of 4-Bromo-1-butanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-butanediol and a stoichiometric excess of 48% aqueous hydrobromic acid.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield 4-bromo-1-butanol.
Silylation: Formation of (4-Bromobutoxy)trimethylsilane
The protection of the hydroxyl group of 4-bromo-1-butanol as a trimethylsilyl ether is a straightforward procedure.
Experimental Protocol: Synthesis of (4-Bromobutoxy)trimethylsilane
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-1-butanol in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a suitable base, such as triethylamine or imidazole, to the solution to act as an acid scavenger.
-
Addition of Silylating Agent: Cool the mixture in an ice bath and add chlorotrimethylsilane (TMSCl) dropwise from the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by TLC.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to afford pure (4-Bromobutoxy)trimethylsilane.
Caption: Synthetic pathway to (4-Bromobutoxy)trimethylsilane.
Safe Handling and Storage
(4-Bromobutoxy)trimethylsilane is a flammable liquid and is sensitive to moisture.[4] Therefore, it should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Reactivity and Synthetic Applications: A Versatile Building Block
The synthetic utility of (4-Bromobutoxy)trimethylsilane stems from the orthogonal reactivity of its two functional groups. The trimethylsilyl ether is a stable protecting group under many reaction conditions, while the alkyl bromide is susceptible to nucleophilic attack.
The Role of the Trimethylsilyl Ether Protecting Group
Silyl ethers are widely used as protecting groups for alcohols in multi-step organic synthesis.[5] The trimethylsilyl (TMS) group is particularly useful due to its ease of introduction and removal under mild conditions.[5] It is stable to a variety of reagents, including Grignard reagents, organolithium reagents, and many oxidizing and reducing agents.[6]
Cleavage of the Trimethylsilyl Ether:
The TMS group can be readily cleaved to regenerate the alcohol functionality. Common methods for deprotection include:
-
Acidic Conditions: Treatment with dilute mineral acids (e.g., HCl) or Lewis acids in an alcoholic solvent.[7][8][9]
-
Fluoride Ion Sources: Reagents such as tetrabutylammonium fluoride (TBAF) in THF are highly effective for the chemoselective cleavage of silyl ethers.[10]
Caption: General deprotection strategies for trimethylsilyl ethers.
Reactions at the Bromo Terminus
The primary alkyl bromide in (4-Bromobutoxy)trimethylsilane is a versatile functional group that can participate in a wide range of transformations.
-
Nucleophilic Substitution: The bromide is an excellent leaving group in Sₙ2 reactions, allowing for the introduction of a variety of nucleophiles, such as amines, azides, cyanides, and thiolates. This is a common strategy for building more complex molecular frameworks.
-
Grignard Reagent Formation: The bromo group can be converted to a Grignard reagent by reacting with magnesium metal in a dry ethereal solvent like THF.[6][11] The resulting organometallic species is a powerful nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.[5][12]
Applications in Drug Development: A Strategic Intermediate
The bifunctional nature of (4-Bromobutoxy)trimethylsilane makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[13][14][] The ability to selectively unmask the hydroxyl group or functionalize the bromoalkane provides synthetic chemists with a high degree of flexibility in designing convergent synthetic routes.
While specific examples of the use of (4-Bromobutoxy)trimethylsilane in the synthesis of marketed drugs are often proprietary, its utility can be inferred from the synthesis of analogous structures. For instance, the 4-bromobutoxy moiety is a common linker in the development of various therapeutic agents. A notable example is its presence in the structure of certain arylpiperazine derivatives investigated for their activity on the central nervous system.[16] In such syntheses, the bromo end of a protected butanol derivative, like (4-Bromobutoxy)trimethylsilane, can be coupled with a nucleophilic amine, followed by deprotection of the silyl ether and subsequent functionalization of the resulting alcohol.
The use of such intermediates simplifies complex syntheses, often leading to higher overall yields and purity of the final API.[13]
Conclusion
(4-Bromobutoxy)trimethylsilane is a versatile and valuable reagent for organic synthesis, particularly in the field of drug discovery and development. Its bifunctional nature, combining a stable protecting group with a reactive handle, allows for the strategic and efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and scientists to effectively harness its potential in their synthetic endeavors.
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